Limitation Declaration: Absence of High-Strength Quantitative Comparator Data for 4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine
An exhaustive search of primary research papers, patents (e.g., related to ALK or PIM kinase inhibitors disclosed in US10053458), and authoritative databases (PubChem, BindingDB) failed to identify assays where 4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine was tested alongside a direct structural analog with both results reported quantitatively. The compound's computed XLogP3 of 3.9 and a topological polar surface area of 29 Ų, as listed in PubChem, can be compared to other computed property values, but these are not experimental data and cannot serve as the core differentiator [1]. The differentiation claim therefore rests on unreported or unpublished data. Potential comparators, such as 4,6-dichloro-2-phenylpyrimidin-5-amine (CAS 20959-02-8) and 4,6-dichloro-2-methylthiopyrimidine (CAS 145783-15-9), lack publicly available quantitative comparability with the target compound .
| Evidence Dimension | Computed Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 3.9; TPSA = 29 Ų |
| Comparator Or Baseline | 4,6-dichloro-2-phenylpyrimidin-5-amine (CAS 20959-02-8): XLogP3 = 3.2; TPSA = 51.8 Ų (computed values from PubChem) |
| Quantified Difference | ΔXLogP3 = +0.7; ΔTPSA = -22.8 Ų |
| Conditions | In silico computed properties (PubChem release 2025.09.15) |
Why This Matters
The in silico difference suggests the 5-N,N-dimethylamino group significantly lowers polar surface area and increases lipophilicity compared to a primary amine, which could imply better membrane permeability, but this is a class-level inference, not experimental proof.
- [1] PubChem. (2025). Compound Summary for CID 20213171: 4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine. National Center for Biotechnology Information. View Source
